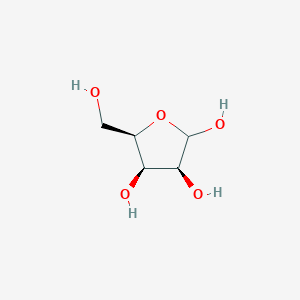
D-Lyxofuranose
Übersicht
Beschreibung
D-Lyxofuranose is a rare sugar belonging to the pentose class of carbohydrates. It is a five-carbon sugar with the molecular formula C5H10O5. This compound is the furanose form of D-lyxose, which means it adopts a five-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Lyxofuranose can be synthesized through several methods. One efficient approach involves the conversion of D-ribose into this compound via a series of chemical reactions. For instance, a cascade reaction sequence using Tebbe reagent can convert 2,3-O-isopropylidene-L-erythruronolactone to 4a-carba-α-D-lyxofuranose . This method involves methylenation, cleavage of the isopropyl group, carbocyclization, and further methylenation.
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their sustainability and efficiency. Enzymes such as D-lyxose isomerase can catalyze the reversible isomerization between D-xylulose and D-lyxose . This biocatalytic route is preferred over chemical synthesis due to its milder reaction conditions and reduced chemical waste.
Analyse Chemischer Reaktionen
Types of Reactions: D-Lyxofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to form corresponding aldonic acids.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of alditols.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups onto the sugar molecule.
Major Products: The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
D-Lyxofuranose has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and rare sugars.
Biology: this compound is used in the study of carbohydrate metabolism and enzyme specificity.
Wirkmechanismus
The mechanism of action of D-Lyxofuranose involves its interaction with specific enzymes and metabolic pathways. For example, D-lyxose isomerase catalyzes the reversible isomerization between D-xylulose and D-lyxose . This enzyme exhibits high substrate specificity and thermostability, making it suitable for industrial applications. The enzyme’s activity is stabilized by a disulfide bond and increased hydrophobicity at the dimer interface .
Vergleich Mit ähnlichen Verbindungen
D-Xylose: Another pentose sugar with a similar structure but different stereochemistry.
D-Ribose: A pentose sugar that is a key component of ribonucleic acid (RNA).
D-Arabinose: A pentose sugar with a different arrangement of hydroxyl groups.
Uniqueness of D-Lyxofuranose: this compound is unique due to its specific structural configuration and the ability to form stable furanose rings. Its high substrate specificity and thermostability in enzymatic reactions make it particularly valuable for industrial applications .
Eigenschaften
IUPAC Name |
(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-AGQMPKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465691 | |
| Record name | D-LYXOFURANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-20-7 | |
| Record name | D-LYXOFURANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















